molecular formula C17H26N4O B1664793 Alniditan CAS No. 152317-89-0

Alniditan

Cat. No.: B1664793
CAS No.: 152317-89-0
M. Wt: 302.4 g/mol
InChI Key: QVSXOXCYXPQXMF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alniditan is a chemical compound known for its role as a 5-hydroxytryptamine 1D receptor agonist. It is primarily used for its migraine-preventive effects. Structurally, it is a benzopyran derivative, which distinguishes it from other migraine treatments that often incorporate the indole nucleus found in serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alniditan involves several key steps:

    Alkylation of Phenol: Phenol is alkylated with 2-bromobutyrolactone to form an ether.

    Oxidation: The ether is oxidized using chromium trioxide to produce a substituted succinic anhydride.

    Acylation: The anhydride undergoes acylation with polyphosphoric acid, forming a benzopyranone ring.

    Reduction: The ketone is selectively reduced, often through conversion to a dithiolane followed by Mozingo reduction.

    Reduction to Aldehyde: The carboxylic acid is reduced to an aldehyde via successive conversion to an acid chloride followed by hydrogenation.

    Reductive Amination: The aldehyde undergoes reductive amination in the presence of benzylamine.

    Michael Addition: The amino group in the product reacts with acrylonitrile, leading to a 1,4-addition.

    Reduction of Nitrile: The nitrile is reduced to form a diamine.

    Final Reaction: The diamine reacts with tetrahydropyrimidine chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alniditan undergoes various chemical reactions, including:

    Oxidation: Conversion of ether to substituted succinic anhydride using chromium trioxide.

    Reduction: Selective reduction of ketone and carboxylic acid to aldehyde.

    Substitution: Displacement of halogen by the amino group in the final step.

Common Reagents and Conditions

    Chromium Trioxide: Used for oxidation reactions.

    Polyphosphoric Acid: Utilized in acylation reactions.

    Benzylamine: Employed in reductive amination.

    Acrylonitrile: Used in Michael addition reactions.

Major Products

The major product formed from these reactions is this compound, a 5-hydroxytryptamine 1D receptor agonist with significant therapeutic potential for migraine prevention .

Scientific Research Applications

Alniditan has been extensively studied for its applications in various fields:

Mechanism of Action

Alniditan exerts its effects by acting as a 5-hydroxytryptamine 1D receptor agonist. It binds to these receptors, inhibiting the release of pro-inflammatory neuropeptides and reducing vasodilation in the brain. This action helps alleviate migraine symptoms. The molecular targets include 5-hydroxytryptamine 1D alpha, 5-hydroxytryptamine 1D beta, and 5-hydroxytryptamine 1A receptors .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another 5-hydroxytryptamine receptor agonist used for migraine treatment.

    Dihydroergotamine: An ergot alkaloid with a broader receptor profile, including adrenergic and dopaminergic receptors.

Uniqueness

Alniditan is unique due to its benzopyran structure, which is different from the indole nucleus found in many other migraine treatments. It also shows higher potency at 5-hydroxytryptamine 1D receptors compared to sumatriptan .

Properties

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSXOXCYXPQXMF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870005
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152317-89-0
Record name Alniditan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152317-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alniditan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNIDITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alniditan
Reactant of Route 2
Reactant of Route 2
Alniditan
Reactant of Route 3
Reactant of Route 3
Alniditan
Reactant of Route 4
Reactant of Route 4
Alniditan
Reactant of Route 5
Reactant of Route 5
Alniditan
Reactant of Route 6
Reactant of Route 6
Alniditan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.